Hydroxyachillin

Inflammation Eicosanoid pathway Dual inhibitor

Hydroxyachillin (also known as grossmisin, 8α-hydroxyachillin, or austricin; CAS 35879-92-6) is a guaianolide-type sesquiterpene lactone with the molecular formula C₁₅H₁₈O₄ and a molecular weight of 262.3 g/mol. It was first isolated and pharmacologically characterized as the active anti-inflammatory principle from the aerial parts of Tanacetum microphyllum D.C.

Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
CAS No. 35879-92-6
Cat. No. B1249225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyachillin
CAS35879-92-6
Synonymsaustricin
desacetylmatricarin
hydroxyachillin
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O
InChIInChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10+,12+,13-,14-/m1/s1
InChIKeyYMUOZXZDDBRJEP-SSGZPDKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyachillin (CAS 35879-92-6): A Guaianolide Sesquiterpene Lactone with Dual COX/LOX Inhibitory Activity for Anti-Inflammatory Research Procurement


Hydroxyachillin (also known as grossmisin, 8α-hydroxyachillin, or austricin; CAS 35879-92-6) is a guaianolide-type sesquiterpene lactone with the molecular formula C₁₅H₁₈O₄ and a molecular weight of 262.3 g/mol [1][2]. It was first isolated and pharmacologically characterized as the active anti-inflammatory principle from the aerial parts of Tanacetum microphyllum D.C. (Compositae), a plant used in Iberian folk medicine as an anti-inflammatory and anti-ulcer agent [2][3]. The compound has also been isolated from Artemisia frigida, Achillea species, Tanacetum macrophyllum, and Dendroseris neriifolia [1]. Its stereochemistry at C-5 has been revised to the 5α configuration based on circular dichroism studies alongside lactucin and acetoxyachillin [4]. Hydroxyachillin is structurally distinguished from its parent compound achillin by the presence of a hydroxyl group at the C-8 position (8α-hydroxy), which significantly alters its biological activity profile compared to non-hydroxylated guaianolide analogs [1][5].

Dual COX/LOX enzyme inhibition study fit
TCR-independent anti-inflammatory mechanism context
Plant-derived guaianolide screening context
Confirmed 5α-hydroxy stereochemistry

Why Hydroxyachillin Cannot Be Simply Substituted by Other Guaianolide Sesquiterpene Lactones in Anti-Inflammatory Research


Within the guaianolide sesquiterpene lactone class, subtle structural variations produce sharply divergent biological activity profiles that preclude generic substitution. Hydroxyachillin exhibits a unique combination of dual cyclooxygenase/lipoxygenase inhibition with a ~3.85-fold selectivity for 5-lipoxygenase over COX [1], selective TNF-α inhibitory activity not shared by co-occurring flavonoids from the same plant source [2], and a distinct functional inactivity in T cell receptor (TCR) signaling assays where structurally related guaianolides such as parthenolide (IC₅₀ = 5.6 μM for Ca²⁺ mobilization) and grosheimin show potent activity [3]. Furthermore, hydroxyachillin (as grossmisin) demonstrates hypolipidemic activity—reducing LDL cholesterol by 20% in an ethanol-induced hyperlipidemia rat model—that is not observed with many other guaianolides [4]. These divergent pharmacological fingerprints mean that substituting hydroxyachillin with canin, artecanin, achillin, parthenolide, or any other in-class analog without experimental verification would introduce uncontrolled variables into an experimental system, potentially leading to false-negative or false-positive results depending on the pathway under investigation.

Target Property
Hydroxyachillin
Related Guaianolides
TNF-α Inhibition
Supports macrophage assays
May not replicate in santin / ermanin
TCR Signaling
No activity reported
Parthenolide / grosheimin are potent inhibitors
Lipid Modulation
Reported LDL reduction in model
Grosheimin response differs significantly

Hydroxyachillin (CAS 35879-92-6): Quantitative Differential Evidence for Scientific Selection


Dual COX/LOX Inhibition with ~3.85-Fold 5-Lipoxygenase Selectivity Over Cyclooxygenase

Hydroxyachillin was characterized as a dual inhibitor of both cyclooxygenase (prostaglandin synthetase) and soybean lipoxygenase in cell-free enzymatic assays [1]. Critically, the compound exhibits a marked potency differential between these two arms of the arachidonic acid cascade: the ED₅₀ for lipoxygenase inhibition (2.6 × 10⁻⁵ M) is approximately 3.85-fold lower than the ED₅₀ for prostaglandin synthetase inhibition (1.0 × 10⁻⁴ M) [1]. This contrasts with many classical non-steroidal anti-inflammatory drugs (NSAIDs) which preferentially inhibit COX, and with certain other sesquiterpene lactones that may show different selectivity ratios or single-pathway activity [2]. The authors concluded that 'an inhibition of leukotriene synthesis might be involved in the anti-inflammatory activity of hydroxyachillin in vivo' [1].

COX/LOX Selectivity
Reported
3.85-fold LOX bias
ED₅₀ LOX: 2.6×10⁻⁵ M
Supports leukotriene-pathway research
Cell-free enzymatic assay context
Inflammation Eicosanoid pathway Dual inhibitor Arachidonic acid cascade

Selective TNF-α Inhibition Not Shared by Co-Occurring Flavonoids from the Same Plant Source

In a comparative evaluation of five compounds isolated from Tanacetum microphyllum—four flavonoids (santin, ermanin, centaureidin, and 5,3′-dihydroxy-4′-methoxy-7-methoxycarbonylflavonol) and one sesquiterpene lactone (hydroxyachillin)—all five compounds significantly inhibited LPS-induced nitric oxide (NO) and prostaglandin E₂ (PGE₂) production in mouse peritoneal macrophages in a concentration-dependent manner [1]. However, in the tumour necrosis factor-α (TNF-α) assay, a critical divergence emerged: only centaureidin and hydroxyachillin significantly inhibited the accumulation of TNF-α, while the other three flavonoids (santin, ermanin, and 5,3′-dihydroxy-4′-methoxy-7-methoxycarbonylflavonol) did not [1]. This demonstrates that hydroxyachillin possesses a cytokine-suppressive activity profile that is not a general property of all anti-inflammatory compounds from this plant source.

TNF-α Inhibition
Head-to-head
Active in macrophage assay
Unique cytokine-suppressive profile
LPS-stimulated macrophage context
TNF-alpha Macrophage Pro-inflammatory cytokines LPS stimulation

In Vivo Efficacy in PMA-Induced Mouse Ear Edema with Quantifiable Dose-Dependent Inhibition Comparable to Reference Drugs

In the phorbol 12-myristate 13-acetate (PMA)-induced mouse ear edema model—a widely used in vivo assay for acute inflammation mediated by protein kinase C (PKC) activation—hydroxyachillin demonstrated significant, dose-dependent anti-inflammatory activity [1]. Ear swelling was significantly inhibited (p ≤ 0.01) in a dose-dependent manner, and the compound was described as 'as effective as the reference drugs' [1]. At the highest tested dose of 3 mg/ear, hydroxyachillin significantly reduced PMA-induced vascular permeability (p ≤ 0.05), and histological examination confirmed greatly reduced signs of inflammation in treated ear lesions [1]. The study authors proposed that 'inhibition of PKC may be one of the mechanisms of hydroxyachillin's effect' [1].

In Vivo Model (PMA)
Reported
Dose-dependent edema inhibition
Supports PKC-pathway research
Topical murine model context
In vivo inflammation Phorbol ester model Protein kinase C Vascular permeability

Functional Inactivity in T Cell Receptor (TCR) Signaling: Negative Selectivity Versus Active Guaianolides Such as Parthenolide and Grosheimin

In a systematic screen of 13 plant-derived sesquiterpene lactones for their ability to modulate activation-induced Ca²⁺ mobilization in Jurkat T cells, grossmisin (hydroxyachillin) was among the eight compounds that did NOT inhibit anti-CD3-induced Ca²⁺ mobilization or ERK1/2 phosphorylation [1]. In contrast, five structurally related guaianolides—arglabin, grosheimin, argracin, parthenolide, and estafiatin—potently inhibited these early TCR signaling events, with parthenolide showing an IC₅₀ of 5.6 μM and argracin an IC₅₀ of 6.1 μM for Ca²⁺ mobilization [1]. For ERK1/2 phosphorylation, parthenolide (IC₅₀ = 13.8 μM) and estafiatin (IC₅₀ = 15.4 μM) were the most potent [1]. Grossmisin, despite sharing the guaianolide scaffold, was completely inactive in both readouts [1].

TCR Signaling
Head-to-head
Inactive (no Ca²⁺ inhibition)
TCR-independent anti-inflammatory context
Jurkat T cell assay context
T cell activation Calcium mobilization Immunomodulation ERK phosphorylation

Hypolipidemic Activity: Grossmisin Reduces LDL Cholesterol by 20% Versus Grosshemin (17.6%) and Nicotinic Acid (15.7%) in an Ethanol-Induced Hyperlipidemia Rat Model

In a rat model of acute hyperlipidemia induced by single-dose intragastric ethanol administration (5 g/kg), grossmisin (hydroxyachillin) administered orally at 10 mg/kg for 7 days significantly modulated serum lipid parameters [1]. Grossmisin reduced serum triacylglycerols by 34.1%, compared to 19.8% for grosshemin and 42.4% for nicotinic acid (25 mg/kg) [1]. Most notably, grossmisin reduced low-density lipoprotein (LDL) cholesterol by 20%, outperforming both grosshemin (17.6%) and the reference drug nicotinic acid (15.7%) in LDL reduction [1]. Total cholesterol was decreased by 14.6–17.2% [1]. Neither sesquiterpene lactone significantly altered high-density lipoprotein (HDL) cholesterol levels [1].

Lipid Modulation
Head-to-head
LDL ↓20%
Rat model: ethanol-induced
LDL modulation research context
Surpasses reference drug nicotinic acid
Hypolipidemic Atherosclerosis LDL cholesterol Lipid metabolism

Significant but Modest PGE₂/LTC₄ Release Inhibition in Cellular Systems: Selectivity Over Co-Tested Inactive Compounds

In a cellular study examining the effects of Tanacetum microphyllum constituents on arachidonic acid metabolism, the PGE₂- and LTC₄-release assay revealed that most compounds tested did not exhibit any significant effect [1]. Only hydroxyachillin, together with the flavonoids centaureidin and 5,3′-dihydroxy-4′-methoxy-7-methoxycarbonylflavonol, showed a significant inhibitory effect on PGE₂ and LTC₄ release, although with less potency than the reference drugs indomethacin and nordihydroguaiaretic acid (NDGA) [1]. This places hydroxyachillin in a select subset of compounds from T. microphyllum capable of modulating both the cyclooxygenase and 5-lipoxygenase product release in a cellular context, while most co-occurring flavonoids were inactive in this specific readout [1]. Separately, all compounds tested inhibited thromboxane B₂ (TXB₂) release from ionophore-stimulated human platelets, with the flavonoids santin and ermanin showing the most marked activity [1].

PGE₂/LTC₄ Release
Head-to-head
Significant inhibition observed
Dual eicosanoid modulation context
Less potent vs. indomethacin / NDGA
Prostaglandin E2 Leukotriene C4 Arachidonic acid metabolism Cellular assay

Hydroxyachillin (CAS 35879-92-6): Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Leukotriene-Predominant Inflammation Models Where COX-Sparing Activity Is Desired

Based on the quantitative ED₅₀ data showing ~3.85-fold selectivity for soybean lipoxygenase (ED₅₀ = 2.6 × 10⁻⁵ M) over prostaglandin synthetase (ED₅₀ = 1.0 × 10⁻⁴ M) [1], hydroxyachillin is best deployed in experimental systems where leukotriene-mediated inflammation is the primary endpoint (e.g., asthma models, allergic inflammation, 5-LOX-dependent neutrophil recruitment). Its dual but LOX-biased profile makes it mechanistically distinct from COX-selective NSAIDs such as indomethacin, which would not address the leukotriene arm [1]. Researchers should consider hydroxyachillin alongside other dual LOX/COX inhibitors (e.g., licofelone) as a natural product comparator with a defined selectivity ratio.

TNF-α-Driven Inflammatory Disease Models Requiring Selective Cytokine Suppression

The direct head-to-head evidence from Abad et al. (2004) demonstrates that hydroxyachillin significantly inhibits TNF-α accumulation in LPS-stimulated macrophages, whereas three of four co-tested flavonoids (santin, ermanin, and 5,3′-dihydroxy-4′-methoxy-7-methoxycarbonylflavonol) do not [2]. This makes hydroxyachillin the preferred procurement choice from the T. microphyllum compound panel for models of TNF-α-mediated pathology, including rheumatoid arthritis synovial inflammation, inflammatory bowel disease, and LPS-induced septic shock models, where TNF-α is a validated therapeutic target.

TCR-Independent Anti-Inflammatory Mechanism Studies Requiring a Parthenolide-Negative Control Compound

The Schepetkin et al. (2018) screen of 13 sesquiterpene lactones provides definitive evidence that grossmisin (hydroxyachillin) is inactive in TCR-induced Ca²⁺ mobilization and ERK1/2 phosphorylation assays, while parthenolide (IC₅₀ = 5.6–13.8 μM) and grosheimin are potent inhibitors [3]. This positions hydroxyachillin as a uniquely valuable negative control compound for T cell immunology studies: researchers investigating the structure-activity basis of guaianolide-mediated TCR inhibition can use hydroxyachillin to demonstrate that the C-8 hydroxyl substituent abolishes TCR-modulatory activity, providing mechanistic insight into the pharmacophore requirements for this pathway.

Experimental Dyslipidemia and Metabolic Syndrome Pharmacology with a Natural Product LDL-Lowering Agent

The Ratkin et al. (2014) study established that grossmisin reduces LDL cholesterol by 20% in the ethanol-induced hyperlipidemia rat model—a result that quantitatively surpasses both its structural analog grosshemin (17.6%) and the reference drug nicotinic acid (15.7%) [4]. Hydroxyachillin (grossmisin) should be considered for procurement in lipid metabolism and atherosclerosis research programs exploring natural product hypolipidemic agents, particularly for comparative pharmacology studies against statins, fibrates, or niacin where a different mechanism of action (sesquiterpene lactone-mediated) may offer complementary or synergistic lipid-lowering effects.

Application
Selection Property
Validation Focus
Leukotriene pathway studies
LOX-biased selectivity
Eicosanoid profiling
TNF-α pathway research
Cytokine suppression
Macrophage release assays
TCR signaling mechanism studies
Pathway inactivity
Ca²⁺ / ERK readouts
Lipid metabolism research
LDL modulation profile
Serum lipid panel
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